3-Ethoxyphenyl isocyanate

描述

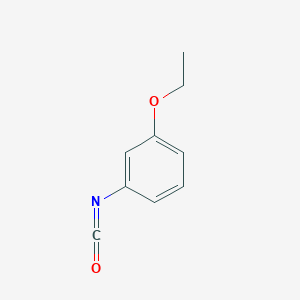

3-Ethoxyphenyl isocyanate is an organic compound with the molecular formula C9H9NO2. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring substituted with an ethoxy group (-OC2H5) at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: 3-Ethoxyphenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 3-ethoxyaniline with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{C2H5OC6H4NH2} + \text{COCl2} \rightarrow \text{C2H5OC6H4NCO} + 2 \text{HCl} ]

Another method involves the Curtius rearrangement, where an acyl azide is thermally decomposed to form the isocyanate: [ \text{C2H5OC6H4CON3} \rightarrow \text{C2H5OC6H4NCO} + \text{N2} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of phosgene due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure safety and maximize yield.

化学反应分析

Nucleophilic Additions

The isocyanate group reacts with nucleophiles to form carbamates, ureas, and thiocarbamates.

-

Mechanism : Nucleophilic attack at the carbonyl carbon of the isocyanate group forms intermediates that rearrange to stable derivatives. For example, reaction with amines yields substituted ureas .

-

Example : Reaction with ethanol under basic conditions produces ethyl N-(3-ethoxyphenyl)carbamate .

Trimerization to Isocyanurates

Under catalytic conditions, 3-ethoxyphenyl isocyanate undergoes cyclotrimerization to form isocyanurate derivatives.

| Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| Tertiary Amines | 80°C, inert solvent | 1,3,5-Tris(3-ethoxyphenyl)-1,3,5-triazinane-2,4,6-trione | |

| N-Heterocyclic Carbenes | 100–120°C | Cyclic trimer (isocyanurate) |

-

Key Insight : Trimerization is accelerated by nucleophilic catalysts like pyridine or carbenes, which stabilize zwitterionic intermediates .

-

Application : Isocyanurates are thermally stable and used in coatings and adhesives .

Hydrolysis

Exposure to moisture leads to hydrolysis, generating 3-ethoxyaniline and carbon dioxide.

| Conditions | Products | Byproducts | Reference |

|---|---|---|---|

| Aqueous acidic/neutral | 3-Ethoxyaniline + CO₂ | None |

-

Kinetics : Hydrolysis rates depend on pH and temperature, with faster degradation in acidic environments .

Polymerization with Epoxides

This compound copolymerizes with epoxides to form polyoxazolidones or hybrid networks.

| Epoxide | Conditions | Major Product | Reference |

|---|---|---|---|

| Bisphenol A diglycidyl ether | 80–200°C, catalytic tertiary amine | Polyoxazolidone-isocyanurate copolymer |

-

Mechanism : Zwitterionic intermediates form at RT, initiating trimerization. At elevated temperatures, oxazolidone linkages dominate .

-

Application : High-performance polymers with thermal stability .

Electrophilic Aromatic Substitution

The ethoxy group directs electrophiles to the para and ortho positions of the aromatic ring.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 3-Ethoxy-4-nitrophenyl isocyanate | – |

| Halogenation | Cl₂/FeCl₃, RT | 3-Ethoxy-4-chlorophenyl isocyanate | – |

科学研究应用

Chemical Properties and Reactivity

3-Ethoxyphenyl isocyanate is known for its reactivity, particularly in forming polymers and derivatives through nucleophilic addition reactions. Key reactions include:

- Nucleophilic Addition: Reacts with alcohols to form urethanes and with amines to produce ureas.

- Hydrolysis: Reacts with water to yield 3-ethoxyphenylamine and carbon dioxide.

- Polymerization: Can polymerize with diols to create polyurethanes.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is primarily utilized in the formation of urethanes and ureas, which are essential components in various chemical processes.

Table 1: Key Reactions Involving this compound

| Reaction Type | Nucleophile | Product | Conditions |

|---|---|---|---|

| Nucleophilic Addition | Alcohols | Urethanes | Mild conditions |

| Nucleophilic Addition | Amines | Ureas | Slightly elevated temp |

| Hydrolysis | Water | 3-Ethoxyphenylamine | Room temperature |

Polyurethane Production

One of the most significant applications of this compound is in the synthesis of polyurethanes. These polymers are known for their versatility and are used in coatings, adhesives, and foams. By reacting this isocyanate with various diamines or polyamines, researchers can tailor the properties of the resulting polyurethane for specific applications.

Case Study: Polyurethane Synthesis

A study demonstrated the synthesis of a polyurethane elastomer using this compound and a specific diamine. The resulting material exhibited enhanced mechanical properties suitable for automotive applications.

Biological Applications

In biological research, this compound has been employed for the modification of biomolecules. The reactive isocyanate group allows for the attachment of this compound to proteins or antibodies, facilitating studies on protein interactions and functions.

Example Application: Edman Degradation

The compound acts as a derivatizing agent in Edman degradation, where it reacts with the N-terminal amine of proteins to form stable carbamate derivatives. This modification aids in identifying amino acid sequences within proteins.

Environmental Monitoring

Research has explored the use of fluorescent reagents for detecting airborne isocyanates, including this compound. This application highlights its relevance in environmental health monitoring, particularly concerning occupational exposure risks.

Health and Safety Considerations

Due to its acute toxicity, proper handling of this compound is essential. It poses risks if ingested or if it comes into contact with skin, necessitating the use of personal protective equipment (PPE) during laboratory work.

Table 2: Hazard Classification of this compound

| Hazard Type | Classification |

|---|---|

| Acute Toxicity | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Respiratory Sensitization | Category 1 |

作用机制

The mechanism of action of 3-ethoxyphenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols and amines. This leads to the formation of urethanes and ureas, respectively. The molecular targets and pathways involved are primarily related to the formation of these products through nucleophilic addition reactions.

相似化合物的比较

Phenyl isocyanate: Lacks the ethoxy group, making it less reactive in certain nucleophilic addition reactions.

4-Ethoxyphenyl isocyanate: Similar structure but with the ethoxy group at the fourth position, which can influence its reactivity and steric properties.

Methyl isocyanate: Smaller alkyl group, leading to different reactivity and applications.

Uniqueness: 3-Ethoxyphenyl isocyanate is unique due to the presence of the ethoxy group at the third position on the phenyl ring. This substitution can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in various synthetic applications.

生物活性

3-Ethoxyphenyl isocyanate is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its effects, mechanisms, and potential applications.

This compound, with the chemical formula C10H11NO2, is characterized by its isocyanate functional group (-N=C=O) attached to a phenyl ring that also bears an ethoxy group (-O-CH2-CH3). This structure influences its reactivity and biological interactions.

Biological Activity

1. Antioxidant Activity

Research indicates that derivatives of isocyanates can exhibit significant antioxidant properties. A study highlighted that certain isocyanate derivatives demonstrated superior DPPH radical scavenging activity compared to ascorbic acid, suggesting potential applications in combating oxidative stress-related diseases . While specific data on this compound's antioxidant capacity remains limited, its structural similarities to other active compounds imply a potential for similar activity.

2. Anticancer Properties

The anticancer potential of isocyanates has been documented extensively. Isocyanates can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have shown that certain isocyanates inhibit cell proliferation in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications . Although direct studies on this compound are scarce, it may share these properties due to its structural characteristics.

3. Toxicological Effects

Conversely, exposure to isocyanates has been linked to adverse health effects, particularly in occupational settings. Isocyanates are known respiratory irritants and can lead to conditions such as occupational asthma and dermatitis . In a study involving spray painters, airborne concentrations of isocyanates were monitored, revealing significant exposure levels that exceeded safety thresholds . This underscores the importance of understanding both the beneficial and harmful effects of compounds like this compound.

Case Studies

1. Occupational Exposure

A comprehensive survey conducted among workers exposed to various isocyanates revealed a strong association between exposure levels and the prevalence of respiratory conditions. The findings indicated that even low-level exposure could disrupt lipid metabolism in skin commensals, potentially exacerbating conditions like atopic dermatitis . Such studies highlight the dual nature of isocyanates as both therapeutic agents and hazardous materials.

2. Anticancer Research

In laboratory settings, the anticancer activity of related compounds has been evaluated using MTT assays to determine their effects on cell viability. For example, compounds similar to this compound were tested on Reh cell lines, revealing varying degrees of cytotoxicity depending on concentration and structure . This suggests that further investigation into this compound could yield promising results in cancer treatment paradigms.

Research Findings Summary

属性

IUPAC Name |

1-ethoxy-3-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-12-9-5-3-4-8(6-9)10-7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRKFZVKSIEEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20552213 | |

| Record name | 1-Ethoxy-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55792-32-0 | |

| Record name | 1-Ethoxy-3-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20552213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-3-isocyanatobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。